Anagyrin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

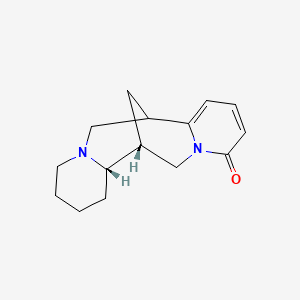

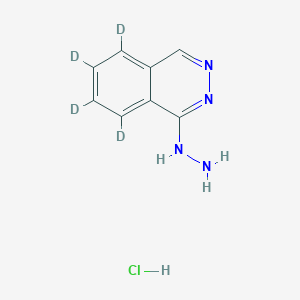

Anagyrin is a teratogenic alkaloid first isolated from the plant Anagyris foetida in 1885 by French biologists Hardy and Gallois . It is also found in various species of the plant genus Lupinus (lupins) . This compound is known for its toxic properties, particularly its ability to cause crooked calf disease when ingested by pregnant cows . The compound has a complex structure, with the chemical formula C15H20N2O and a molar mass of 244.338 g/mol .

Métodos De Preparación

Anagyrin can be synthesized through various methods. One notable synthesis was completed by Diane Gray and Timothy Gallagher . The synthetic routes typically involve the use of quinolizidine alkaloids as starting materials. The reaction conditions often include catalytic hydrogenation, which yields the octahydro derivative of this compound . Industrial production methods focus on extracting this compound from plants like Anagyris foetida and Lupinus species, using selective extraction techniques that consider factors such as solvent polarity and extraction temperature .

Análisis De Reacciones Químicas

Anagyrin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

Reduction: Catalytic hydrogenation is a common reduction reaction for this compound, producing its octahydro derivative.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed from these reactions are typically derivatives of this compound with altered functional groups .

Aplicaciones Científicas De Investigación

Anagyrin has several scientific research applications:

Mecanismo De Acción

The specific mechanism of action of anagyrin is not fully understood. it is believed to act as an acetylcholine agonist, increasing the amount of signal being sent to muscles in the organism’s body, much like nicotine . This action can lead to overstimulation of muscles, resulting in the toxic effects observed in animals .

Comparación Con Compuestos Similares

Anagyrin belongs to the class of quinolizidine alkaloids, which includes several similar compounds:

Sparteine: Another quinolizidine alkaloid with antiarrhythmic and labor-promoting effects.

Lupanine: Known for its presence in lupins and its toxic effects on livestock.

Cytisine: A toxic alkaloid with stimulating and hallucinogenic effects in low doses.

Matrine: Used in traditional medicine for its various therapeutic properties.

This compound is unique among these compounds due to its specific teratogenic effects and its role in causing crooked calf disease .

Propiedades

Fórmula molecular |

C15H20N2O |

|---|---|

Peso molecular |

244.33 g/mol |

Nombre IUPAC |

(9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one |

InChI |

InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11?,12-,13+/m1/s1 |

Clave InChI |

FQEQMASDZFXSJI-HDYSRYHKSA-N |

SMILES isomérico |

C1CCN2CC3C[C@@H]([C@@H]2C1)CN4C3=CC=CC4=O |

SMILES canónico |

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820372.png)

![10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride](/img/structure/B10820385.png)

![[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-(1-benzylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B10820414.png)

![3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride](/img/structure/B10820418.png)

![[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-(1-benzylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone](/img/structure/B10820437.png)